

Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759

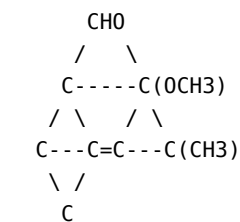
An In-depth Technical Guide to **2-Methoxy-6-methylbenzaldehyde**This guide provides a comprehensive overview of **2-methoxy-6-methylbenzaldehyde**, detailing its chemical structure, physicochemical properties, a

Chemical Structure and IUPAC Name

2-Methoxy-6-methylbenzaldehyde is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OC

- IUPAC Name: **2-methoxy-6-methylbenzaldehyde**[\[1\]](#)
- Synonyms: 6-Methyl-o-anisaldehyde
- CAS Number: 54884-55-8[\[1\]](#)
- Molecular Formula: C₉H₁₀O₂[\[1\]](#)
- Canonical SMILES: CC1=C(C(=CC=C1)OC)C=O[\[1\]](#)[\[2\]](#)

Chemical Structure:

``*(A 2D representation of the **2-Methoxy-6-methylbenzaldehyde** structure)*

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-methoxy-6-methylbenzaldehyde**.

Property
Identifiers
IUPAC Name
CAS Number
Molecular Properties
Molecular Formula
Molecular Weight
Physical Properties
Physical Form
Boiling Point
Specifications
Purity
Storage Conditions
Spectroscopic Data
¹ H NMR (300 MHz, CDCl ₃)
Mass Spectrometry

Experimental Protocols

Synthesis of 2-Methoxy-6-methylbenzaldehyde

A common synthetic route for ortho-substituted benzaldehydes is the ortho-lithiation of a substituted benzene

Caption: Synthetic workflow for **2-Methoxy-6-methylbenzaldehyde**.

Detailed Methodology (Purification Step):

The following protocol details the purification of the crude product obtained from the synthesis reaction.
[4]

- Preparation: The crude product is concentrated under reduced pressure.
- Chromatography: The residue is purified by silica gel column chromatography.
- Elution: The column is eluted with a solvent system of 4% ethyl acetate in hexane (v/v).
- Isolation: The fractions containing the desired product are combined and the solvent is evaporated to afford
- Confirmation: The structure of the final product is confirmed by ^1H NMR spectroscopy.
[4]

Reactivity and Applications

The reactivity of **2-methoxy-6-methylbenzaldehyde** is significantly influenced by the steric hindrance around the aldehyde group.

Despite this, ortho-substituted benzaldehydes are valuable precursors in organic synthesis. For instance, ortho-substituted benzaldehydes are often used in the synthesis of pharmaceuticals and agrochemicals.

Logical Relationships

The structural features of **2-methoxy-6-methylbenzaldehyde** directly influence its chemical behavior. The logical relationships between its structure and properties are as follows:

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References

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- 2. PubChemLite - 2-methoxy-6-methylbenzaldehyde (C₉H₁₀O₂) [pubchemlite.lcsb.uni.lu]
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- 4. 2-METHOXY-6-METHYLBENZALDEHYDE | 54884-55-8 [chemicalbook.com]
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